4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Catalog No.
S13572346
CAS No.
M.F
C10H15NS
M. Wt
181.30 g/mol
Availability
In Stock
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4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Product Name

4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

IUPAC Name

4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

InChI

InChI=1S/C10H15NS/c1-2-3-9-8-5-7-12-10(8)4-6-11-9/h5,7,9,11H,2-4,6H2,1H3

InChI Key

PEZBJUFLHSSYAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(CCN1)SC=C2

4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a thieno ring fused to a pyridine ring. Its molecular formula is C10H15NSC_{10}H_{15}NS and it has a molecular weight of approximately 181.30 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.

The reactivity of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be explored through various chemical transformations. It can participate in nucleophilic substitutions and electrophilic additions due to the presence of both nitrogen and sulfur atoms in its structure. For instance, reactions involving this compound include:

  • Formation of derivatives: The compound can undergo acylation or alkylation reactions to form various derivatives that may exhibit enhanced biological properties.
  • Synthesis of analogs: It can be used as a precursor in the synthesis of related compounds, such as methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .

Research indicates that 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may exhibit significant biological activity. It has been studied for its potential as an antiplatelet agent by acting as a P2Y12 ADP receptor antagonist . Such activity suggests its usefulness in treating cardiovascular diseases by preventing platelet aggregation.

The synthesis of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step synthetic pathways. Common methods include:

  • Cyclization reactions: Starting from appropriate precursors such as propylamine and thiophene derivatives.
  • Reduction processes: Utilizing reducing agents to convert suitable precursors into the tetrahydro form.
  • Functional group modifications: Employing various reagents to introduce functional groups that enhance solubility or biological activity.

For instance, one method involves the reaction of thiophene derivatives with amines under specific conditions to yield the desired tetrahydrothieno compound .

The primary applications of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are found in medicinal chemistry and pharmacology. Its derivatives are explored for:

  • Pharmaceutical development: As potential drugs targeting various diseases due to their biological activities.
  • Research studies: Investigating mechanisms of action related to receptor interactions and enzyme inhibition.

Interaction studies involving 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine focus on its binding affinities to various biological targets. For example:

  • Receptor binding studies: Assessing how well the compound binds to P2Y12 receptors compared to other known antagonists.
  • Enzyme inhibition assays: Evaluating its effectiveness against enzymes involved in platelet activation and aggregation.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Notable examples include:

Compound NameCAS NumberSimilarity Index
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride28783-38-20.99
Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate1021014-97-00.91
3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine1421456-59-80.77
4,5-dihydrobenzo[b]thiophene-2-carboxylic acid40133-07-10.74

Uniqueness

What sets 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine apart from these similar compounds is its specific propyl substitution at the nitrogen atom in the tetrahydrothieno structure. This modification can significantly influence its pharmacological profile and interaction with biological targets compared to related compounds that lack this substitution.

The synthesis of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine represents a significant challenge in heterocyclic chemistry, requiring sophisticated approaches to construct the fused bicyclic system while introducing the propyl substituent at the nitrogen position [1] [2]. The compound features a unique thieno[3,2-c]pyridine core that has attracted considerable attention due to its structural complexity and potential applications in medicinal chemistry [3] .

Imine Formation Strategies for Core Structure Assembly

The construction of the tetrahydrothieno[3,2-c]pyridine core relies heavily on imine formation strategies that enable efficient ring closure reactions [1] [5]. These methodologies have evolved significantly, with researchers developing various approaches to optimize yield and selectivity while minimizing side reactions [6] [7].

Formaldehyde-Mediated Cyclocondensation

Formaldehyde-mediated cyclocondensation represents one of the most effective strategies for assembling the core structure of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine [2] . The process involves the reaction of 2-thiopheneethylamine with formaldehyde under carefully controlled conditions to form an intermediate imine, which subsequently undergoes cyclization to yield the desired bicyclic system [2].

The reaction proceeds through a two-step mechanism where water, formaldehyde, and 2-thiopheneethylamine are combined in specific mass ratios of 200:50-60:120-130 respectively [2]. The mixture is heated to 50-55°C and maintained at this temperature for 20-30 hours to ensure complete conversion [2]. The prolonged reaction time is essential for achieving optimal yields, typically ranging from 85-95% [2].

Following the initial condensation reaction, the mixture is extracted with dichloroethane, and the organic layers are combined and washed with saturated sodium chloride solution [2]. The organic layer is then evaporated under reduced pressure to obtain the crude imine intermediate [2]. This intermediate is subsequently treated with ethanolic hydrogen chloride solution (25-30% mass concentration) and water in a mass ratio of 480-520:45-55, followed by heating to 65-75°C for 4-8 hours [2].

Research findings indicate that the formaldehyde-mediated approach offers several advantages, including high yields, mild reaction conditions, and relatively simple workup procedures [2] [9]. The method has been successfully applied to synthesize various substituted tetrahydrothieno[3,2-c]pyridine derivatives, demonstrating its versatility and reliability [1] [10].

Table 1: Formaldehyde-Mediated Cyclocondensation Parameters

ParameterOptimal RangeYield ImpactReference Conditions
Temperature50-55°C85-95% yield52°C for 25 hours
Reaction Time20-30 hoursComplete conversion25 hours optimal
Water:Formaldehyde:Amine Ratio200:50-60:120-130Critical for selectivity200:52:127 preferred
Cyclization Temperature65-75°CRing closure efficiency70°C for 5 hours
Hydrogen Chloride Concentration25-30% in ethanolSalt formation27% optimal

Solvent Systems for Optimal Ring Closure

The selection of appropriate solvent systems plays a crucial role in achieving optimal ring closure for the synthesis of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine [11] [12]. Different solvents exhibit varying effects on reaction kinetics, selectivity, and overall yield, making solvent optimization a critical aspect of the synthetic strategy [13] [14].

Water serves as the primary solvent for the initial formaldehyde cyclocondensation step, providing an environmentally benign medium that facilitates imine formation [2] [15]. The aqueous environment promotes the condensation reaction while maintaining good solubility of the starting materials [2]. Dichloroethane is subsequently employed for extraction and further cyclization reactions, offering excellent solubility for the organic intermediates and products [2] [16].

Ethanol has proven particularly effective for reductive amination and ring closure reactions, providing moderate polarity that supports both nucleophilic and electrophilic processes [17] [18]. When used in combination with hydrogen chloride, ethanol enables efficient ring closure while facilitating salt formation of the final product [2] [19].

Trifluoroethanol has emerged as an exceptional solvent for hydrogenation reactions involving thieno[3,2-c]pyridine derivatives, demonstrating excellent selectivity for pyridine ring reduction while preserving the thiophene moiety [20] [21]. Research has shown that trifluoroethanol provides superior results compared to methanol and other conventional solvents in catalytic hydrogenation processes [20].

Table 2: Solvent System Performance in Ring Closure Reactions

SolventApplicationTemperature RangeSelectivityYield RangeKey Advantages
WaterFormaldehyde cyclocondensation50-55°CHigh for imine formation85-95%Environmentally benign, good solubility
DichloroethaneExtraction and cyclizationRoom temp to 80°CGood for ring closure80-90%Excellent organic solubility
EthanolReductive aminationReflux (78°C)Moderate, substrate dependent70-85%Facilitates salt formation
TrifluoroethanolHydrogenation reactions40-80°CExcellent pyridine selectivity85-95%Superior catalyst performance
DimethylformamideVilsmeier-Haack reactions80-150°CHigh for electrophilic reactions75-88%Excellent thermal stability

Propyl Group Introduction Techniques

The introduction of the propyl substituent at the nitrogen position of the tetrahydrothieno[3,2-c]pyridine core requires specialized techniques that ensure regioselectivity and high yields [22] [23]. Two primary approaches have been developed for this transformation: direct alkylation methods and reductive amination pathways [24] [25].

Alkylation Approaches

Direct alkylation represents a straightforward approach for introducing the propyl group into the tetrahydrothieno[3,2-c]pyridine framework [26] [27]. This methodology involves the reaction of the unsubstituted tetrahydrothieno[3,2-c]pyridine with propyl halides under basic conditions to achieve nitrogen alkylation [23] [28].

The alkylation process typically employs propyl bromide or propyl chloride as the alkylating agent, with the reaction conducted in the presence of suitable bases such as sodium hydride, potassium carbonate, or sodium alkoxides [22] [29]. The choice of base significantly influences both the reaction rate and selectivity, with stronger bases generally providing faster reactions but potentially leading to overalkylation [23].

Research has demonstrated that the reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the propyl halide [26]. The reaction conditions must be carefully optimized to prevent competitive processes such as multiple alkylation or elimination reactions [27] [30].

Temperature control is critical for successful alkylation, with most reactions conducted at room temperature to 80°C depending on the specific base and solvent system employed [26] [31]. Higher temperatures may lead to decomposition or unwanted side reactions, while lower temperatures result in incomplete conversion [22].

Reductive Amination Pathways

Reductive amination provides an alternative and often more selective approach for introducing the propyl group [27] [32]. This methodology involves the formation of an imine intermediate between the tetrahydrothieno[3,2-c]pyridine and propyl-containing aldehydes or ketones, followed by reduction to yield the desired N-propyl derivative [24] [33].

The reductive amination process typically employs sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with nickel or palladium catalysts as the reducing agents [24] [27]. The choice of reducing agent depends on the specific substrate and desired reaction conditions, with sodium cyanoborohydride offering excellent selectivity for imine reduction over ketone or aldehyde reduction [32].

Iridium-catalyzed direct asymmetric reductive amination has emerged as a particularly effective method, utilizing primary alkyl amines as nitrogen sources [27]. This approach employs iridium precursors with sterically tunable chiral phosphoramidite ligands, achieving high yields and excellent enantioselectivity [27]. The reaction proceeds under mild conditions with hydrogen gas at elevated pressure, typically 40 atmospheres at 40°C [27].

The mechanism involves initial imine formation followed by hydride addition through an outer-sphere transition state, where chloride-hydrogen bonding plays an important role in determining stereoselectivity [27]. This methodology has been successfully applied to synthesize various pharmaceutical compounds, demonstrating its practical utility [27].

Catalytic Hydrogenation in Saturated Ring Formation

Catalytic hydrogenation represents the final and crucial step in the synthesis of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, converting the aromatic pyridine ring to its fully saturated tetrahydro analog [29] [20]. This transformation requires careful selection of catalysts and reaction conditions to achieve selective reduction while preserving the thiophene ring [30] [34].

Palladium on carbon (10% loading) has emerged as the most commonly employed catalyst for this transformation, providing reliable and consistent results across a wide range of substrates [29] [30]. The catalyst operates effectively under hydrogen pressures ranging from 1 to 50 atmospheres, with reaction temperatures typically maintained between room temperature and 80°C [30].

Rhodium oxide (Rh₂O₃) has demonstrated exceptional performance in pyridine hydrogenation, offering excellent selectivity for the pyridine ring while preserving other functional groups [20] [21]. Research has shown that rhodium oxide catalysts can achieve yields of 90-98% under mild conditions, typically requiring only 5-10 atmospheres of hydrogen pressure at 40-80°C [20].

The hydrogenation process exhibits remarkable chemoselectivity, with the pyridine ring undergoing complete reduction while the thiophene moiety remains intact [30] [34]. This selectivity is attributed to the different electronic properties of the two heterocyclic systems, with the electron-deficient pyridine ring being more susceptible to catalytic hydrogenation than the electron-rich thiophene ring [29].

Table 3: Catalytic Hydrogenation Systems for Saturated Ring Formation

CatalystHydrogen PressureTemperatureSelectivityYield RangeKey Features
Pd/C (10%)1-50 atmrt to 80°CHigh for pyridine ring85-95%Most reliable, commercially available
Raney Nickel1-10 atm40-100°CModerate selectivity70-90%May cause thiophene reduction
Rh₂O₃5-10 atm40-80°CExcellent pyridine selectivity90-98%Superior performance, stable
PtO₂ (Adams catalyst)1-5 atmrt to 60°CGood under mild conditions80-92%Mild conditions, expensive
Pd(OH)₂/C1-20 atmrt to 60°CHigh, preserves thiophene88-96%Selective, prevents overreduction

Trifluoroethanol has proven to be the optimal solvent for these hydrogenation reactions, providing superior activity and selectivity compared to traditional alcoholic solvents [20]. The use of trifluoroethanol enables reactions to proceed under milder conditions while maintaining excellent yields and minimizing side reactions [20] [21].

Green Chemistry Approaches to Reduce Byproduct Formation

The development of environmentally sustainable synthetic routes for 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has become increasingly important in pharmaceutical and fine chemical manufacturing [35] [36]. Green chemistry principles focus on reducing waste generation, eliminating hazardous solvents, and improving overall process efficiency [37] [38].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates while reducing energy consumption and reaction times [38] [39]. Research has demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields compared to conventional heating methods [35] [38].

The application of microwave technology to thieno[3,2-c]pyridine synthesis has shown remarkable results, with reactions completing in 2-7 minutes under microwave irradiation compared to 6-9 hours using traditional heating [35]. This dramatic reduction in reaction time translates to significant energy savings and improved process economics [35] [39].

Solvent-free reactions represent another important green chemistry approach, eliminating the need for organic solvents and simplifying product isolation [36] [39]. Several synthetic routes have been developed that employ neat reaction conditions or water as the sole solvent, significantly reducing environmental impact [36] [37].

Metal-free synthetic methodologies have gained prominence as alternatives to traditional metal-catalyzed processes [37]. These approaches often employ organocatalysts or proceed through radical mechanisms, eliminating the need for expensive and potentially toxic metal catalysts [37] [39]. One notable example involves the synthesis of thieno[2,3-c]pyridine derivatives through a metal-free method using fused 1,2,3-triazoles, followed by acid-mediated denitrogenative transformation reactions [37].

The implementation of cascade reactions and tandem processes has proven effective in reducing the number of synthetic steps and minimizing waste generation [39] [40]. These approaches combine multiple bond-forming reactions in a single operation, eliminating the need for intermediate purification and reducing overall solvent consumption [40] [41].

Table 4: Green Chemistry Approaches and Environmental Benefits

ApproachTime ReductionEnergy SavingsWaste ReductionYield ImprovementImplementation Level
Microwave-assisted synthesis95% (hours to minutes)60-80%40-60%5-15% increaseCommercial scale
Solvent-free conditionsVariable30-50%70-90%Comparable yieldsPilot scale
Metal-free catalysis20-40%15-30%25-45%VariableResearch scale
Cascade reactions50-70%40-60%60-80%10-25% increaseDevelopment scale
Aqueous-based systems30-50%20-40%80-95%Good yieldsIndustrial scale

X-ray crystallographic studies of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and related compounds have provided valuable insights into the three-dimensional molecular architecture. The tetrahydrothienopyridine scaffold adopts a characteristic half-chair conformation for the tetrahydropyridine ring, which significantly influences the compound's binding properties and reactivity [1] [2].

Crystal Packing and Intermolecular Interactions

Crystallographic analysis reveals that tetrahydrothieno[3,2-c]pyridine derivatives form one-dimensional chains through weak intermolecular C—H···N hydrogen bonds [1]. The crystal structure demonstrates that adjacent molecules are connected via these interactions, creating a stable packing arrangement. The dihedral angles between the least-squares plane through the tetrahydropyridine ring and the thiophene component show specific geometric relationships that optimize intermolecular interactions.

Molecular Geometry Parameters

The bicyclic framework of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine comprises a thiophene ring fused to a partially saturated pyridine ring. This structural arrangement creates a rigid molecular scaffold with specific conformational preferences [3] [4]. The propyl substituent at the 4-position introduces steric bulk that modulates the overall molecular geometry and influences electronic properties.

Nuclear Magnetic Resonance Spectroscopic Fingerprinting (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine through multiple complementary techniques.

Proton Nuclear Magnetic Resonance Analysis

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns for the compound. The propyl chain exhibits a triplet for the terminal methyl group and multiplets for the methylene carbons [5]. The tetrahydropyridine ring protons appear as complex multiplets in the aliphatic region, while the thiophene aromatic protons resonate in the 7.0-8.0 parts per million range [6] [7].

Carbon-13 Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. Aromatic carbons from the thiophene ring typically appear in the 120-140 parts per million region, while aliphatic carbons from the tetrahydropyridine ring and propyl substituent resonate at lower chemical shifts [8] [9]. The fused ring system creates distinctive chemical shift patterns that serve as structural fingerprints.

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments enable precise differentiation of carbon multiplicities [10] [8]. The technique distinguishes between:

  • Distortionless Enhancement by Polarization Transfer-45: Shows all carbon types attached to hydrogen atoms
  • Distortionless Enhancement by Polarization Transfer-90: Reveals only tertiary (CH) carbons
  • Distortionless Enhancement by Polarization Transfer-135: Displays methyl and methine carbons as positive signals and methylene carbons as negative signals [9] [11]

This comprehensive analysis allows for unambiguous assignment of carbon environments within the 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights.

Molecular Ion Characteristics

The molecular ion peak appears at m/z 181, corresponding to the molecular weight of 181.30 daltons [3] [4]. Under electron impact ionization conditions, the molecular ion undergoes various fragmentation processes that generate diagnostic product ions [12] [13].

Primary Fragmentation Pathways

The most significant fragmentation involves loss of the propyl group (mass 43), yielding a fragment ion at m/z 138 [14]. This represents cleavage of the C-N bond connecting the propyl substituent to the tetrahydropyridine nitrogen. Additional fragmentation occurs through cleavage at carbon-sulfur bonds within the thiophene ring, producing fragments in the 97-125 mass-to-charge ratio range.

Secondary Fragmentation Processes

Further fragmentation of primary product ions leads to smaller fragments characteristic of thiophene and pyridine ring systems. The thiophene ring contributes fragments through desulfurization processes, while the pyridine ring undergoes ring contraction and hydrogen rearrangements [14]. These secondary processes generate fragments in the 78-106 mass-to-charge ratio region.

Mechanistic Interpretation

The fragmentation patterns reflect the relative stability of different molecular regions under mass spectrometric conditions. The preferential loss of the propyl substituent indicates that the bicyclic thieno-pyridine core represents a stable structural unit, consistent with its aromatic character and ring fusion [13].

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed electronic structure information for 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Computational studies using the B3LYP functional with 6-311++G basis sets have been employed to investigate tetrahydrothienopyridine derivatives [15] [2].

These calculations reveal that the partially saturated pyridine ring reduces aromaticity compared to fully unsaturated analogs, enhancing molecular flexibility and conformational adaptation potential. The sulfur atom in the thiophene ring contributes to electron-rich regions within the molecular framework, facilitating interactions with electrophilic biological targets [3].

Global Reactivity Descriptors

Density Functional Theory calculations enable determination of global reactivity descriptors including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which influence chemical reactivity patterns [15]. These parameters provide insights into the compound's potential for nucleophilic and electrophilic interactions.

Conformational Analysis

Computational studies indicate that 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine adopts a half-chair conformation for the tetrahydropyridine ring, with the propyl substituent preferentially occupying an equatorial position to minimize steric interactions [16]. This conformational preference significantly influences the compound's three-dimensional structure and binding properties.

Thiophene Ring Electronic Properties

Unlike benzene rings, thiophene exhibits a significant dipole moment due to the electronegativity difference between carbon and sulfur [16]. The charge distribution of the π electron cloud is shifted toward the sulfur atom, creating a partial negative charge that influences intermolecular interactions. This electronic characteristic distinguishes tetrahydrothienopyridines from their isoquinoline analogs.

Implications for Molecular Recognition

The distinctive electrostatic potential pattern of 4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine affects its ability to engage in π-stacking interactions compared to benzene-containing analogs [16]. The partially negatively charged sulfur atom can influence the favorability of aromatic-aromatic interactions, particularly in protein binding sites where π-stacking with aromatic amino acid residues occurs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.09252066 g/mol

Monoisotopic Mass

181.09252066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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